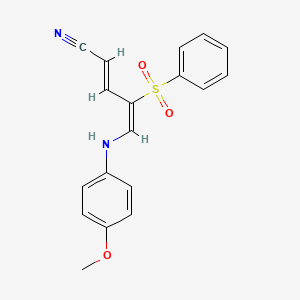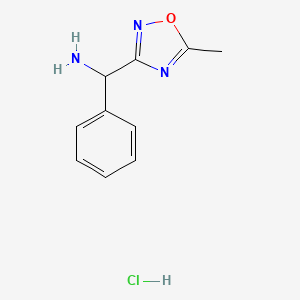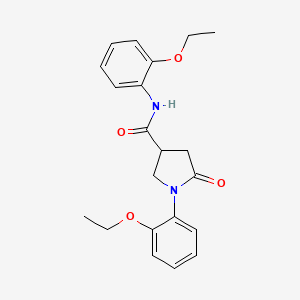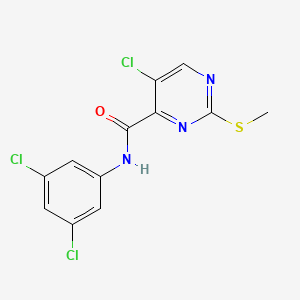![molecular formula C20H17ClN2O3 B2858867 1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide CAS No. 1423236-42-3](/img/structure/B2858867.png)
1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The molecule has a molecular weight of 368.82.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new sulfonamides amalgamated with 1,4-benzodioxane heterocycle have been synthesized to act as antibacterial agents . The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-23(12-13-6-7-17-18(10-13)26-9-8-25-17)20(24)16-11-14-4-2-3-5-15(14)19(21)22-16/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKACFQYADXQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)



![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)
![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)

![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)
